molecular formula C18H21NO3 B14535858 Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- CAS No. 62310-88-7

Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]-

Cat. No.: B14535858
CAS No.: 62310-88-7
M. Wt: 299.4 g/mol
InChI Key: GCTMVSOOIAQJEK-UHFFFAOYSA-N
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Description

Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- is a complex organic compound with a unique structure that includes a benzamide core, a hydroxyethyl group, and a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- typically involves multiple steps, starting with the preparation of the benzamide core. This can be achieved through the reaction of benzoic acid with ammonia or an amine. The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, while the methoxyphenyl ethyl group can be added through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the benzamide core can produce an amine.

Scientific Research Applications

Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxyphenyl groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents, such as:

  • Benzamide, 2-(2-hydroxyethyl)-N-[2-(4-methoxyphenyl)ethyl]-
  • Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-ethoxyphenyl)ethyl]-
  • Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methylphenyl)ethyl]-

Uniqueness

The uniqueness of Benzamide, 2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

62310-88-7

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-(2-hydroxyethyl)-N-[2-(3-methoxyphenyl)ethyl]benzamide

InChI

InChI=1S/C18H21NO3/c1-22-16-7-4-5-14(13-16)9-11-19-18(21)17-8-3-2-6-15(17)10-12-20/h2-8,13,20H,9-12H2,1H3,(H,19,21)

InChI Key

GCTMVSOOIAQJEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)C2=CC=CC=C2CCO

Origin of Product

United States

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